N-Ethylisatin-beta-thiosemicarbazone
Description
Structure
3D Structure
Properties
CAS No. |
607-05-6 |
|---|---|
Molecular Formula |
C11H12N4OS |
Molecular Weight |
248.31 g/mol |
IUPAC Name |
(1-ethyl-2-hydroxyindol-3-yl)iminothiourea |
InChI |
InChI=1S/C11H12N4OS/c1-2-15-8-6-4-3-5-7(8)9(10(15)16)13-14-11(12)17/h3-6,16H,2H2,1H3,(H2,12,17) |
InChI Key |
COZMCJHGLSYRPQ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=S)N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=S)N |
Synonyms |
N-ethylisatin-beta-thiosemicarbazone |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for N Ethylisatin Beta Thiosemicarbazone
Established Synthetic Pathways for Isatin (B1672199) Thiosemicarbazones
The synthesis of isatin-β-thiosemicarbazones is a well-documented process, primarily relying on the formation of a Schiff base through a condensation reaction. nih.govresearchgate.net This method is known for its simplicity and efficiency, providing good yields of the desired products.
Condensation Reactions with Thiosemicarbazide (B42300) Derivatives
The most common and straightforward method for synthesizing isatin-β-thiosemicarbazones is the condensation reaction between an isatin derivative and a thiosemicarbazide. nih.govresearchgate.net This reaction is typically carried out by refluxing equimolar amounts of the two reactants in an alcoholic solvent, such as ethanol (B145695). chemmethod.com The addition of a few drops of a catalyst, commonly glacial acetic acid, is often employed to facilitate the reaction. nih.govnih.govresearchgate.net The desired product generally precipitates from the solution upon cooling and can be purified by recrystallization. nih.govnih.gov
The general reaction scheme involves the nucleophilic attack of the primary amine group of the thiosemicarbazide on the electrophilic C3-carbonyl group of the isatin ring, followed by the elimination of a water molecule to form the C=N double bond characteristic of a Schiff base. nih.govresearchgate.net
A general procedure is outlined below:
| Step | Procedure | Purpose |
|---|---|---|
| 1 | Dissolve isatin (or a substituted isatin) and a thiosemicarbazide derivative in ethanol. | To create a homogenous reaction mixture. |
| 2 | Add a catalytic amount of glacial acetic acid. | To catalyze the condensation reaction. |
| 3 | Reflux the mixture for a specified period (typically a few hours). nih.govchemmethod.com | To provide the necessary energy for the reaction to proceed to completion. |
| 4 | Cool the reaction mixture. | To allow the product to precipitate out of the solution. |
Specific Considerations for N-Ethylisatin-beta-thiosemicarbazone Synthesis
The synthesis of the target compound, this compound, follows the general condensation pathway. The specific precursors required are N-ethylisatin and thiosemicarbazide. The synthesis of the N-ethylisatin precursor is a critical preliminary step. This is typically achieved by the N-alkylation of isatin. A common method involves reacting isatin with an ethylating agent, such as ethyl halide (e.g., ethyl iodide or ethyl bromide), in the presence of a base like potassium carbonate (K₂CO₃) and a solvent like acetonitrile. nih.gov
Once N-ethylisatin is obtained, it is reacted with thiosemicarbazide under the standard condensation conditions described previously. The presence of the ethyl group at the N-1 position of the isatin ring does not significantly alter the reactivity of the C3-carbonyl group, allowing the condensation to proceed efficiently. The resulting this compound is expected to have distinct solubility and lipophilicity characteristics compared to its N-unsubstituted counterpart, which can be a key consideration in the development of analogs. The inactivation of the Rous sarcoma virus upon contact with this compound has been reported. nih.gov
Innovative Synthetic Approaches and Green Chemistry Principles in Production
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. For the production of isatin derivatives and their thiosemicarbazones, several innovative approaches aligned with green chemistry principles have been explored.
One such approach is the use of microwave-assisted organic synthesis. researchgate.net This technique often leads to a significant reduction in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.net The synthesis of isatin Schiff bases, for instance, has been successfully carried out using microwave irradiation, demonstrating the potential of this technology for producing this compound more efficiently. researchgate.net
Another green chemistry strategy involves performing reactions in aqueous media or using water as a solvent, which minimizes the use of volatile and often toxic organic solvents. researchgate.net The condensation of isatin with primary amines to form Schiff bases has been achieved in a water suspension medium without the need for organic solvents or acid catalysts, offering a cleaner synthetic route. researchgate.net
To circumvent issues like the formation of dimer byproducts during the synthesis of precursor thiosemicarbazides, a protective group strategy can be employed. nih.gov For example, reacting tert-butyl carbazate (B1233558) (a t-Boc protected form of hydrazine) with isothiocyanates yields a protected thiosemicarbazide that can be easily deprotected using hydrochloric acid, leading to a cleaner reaction and purer product. nih.gov
Structural Modification and Derivatization Strategies
The isatin-β-thiosemicarbazone scaffold offers multiple sites for structural modification, enabling the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. These modifications are primarily focused on the isatin ring and the thiosemicarbazone side chain.
N-Substitution on the Isatin Ring for Analog Development
The nitrogen atom (N-1) of the isatin lactam is a common site for derivatization. Introducing various substituents at this position can significantly influence the molecule's physicochemical properties and biological activity.
Methods for N-Substitution:
N-Alkylation/N-Arylation: As described for N-ethylisatin, this involves reacting the isatin core with alkyl or aryl halides in the presence of a base. nih.gov This method allows for the introduction of a wide range of groups, from simple alkyl chains to more complex aryl or benzyl (B1604629) moieties. nih.gov
Mannich Reaction: The acidic N-H proton can participate in Mannich reactions with formaldehyde (B43269) and a secondary amine (like piperidine, morpholine, or N-methylpiperazine) to generate N-Mannich bases. nih.govmdpi.com This introduces an aminomethyl group, which can enhance aqueous solubility and provide new interaction points.
These substitutions can alter properties such as lipophilicity, hydrogen-bonding capacity, and steric bulk, which are crucial for molecular interactions. For example, N-methylation was found to reduce the selectivity of certain isatin-β-thiosemicarbazones. nih.gov
Modifications of the Thiosemicarbazone Chain and Terminal Nitrogen (N4)
The thiosemicarbazone side chain provides another rich area for chemical modification, particularly at the terminal N4-nitrogen. researchgate.netnih.gov Introducing different substituents at this position has been a key strategy in developing potent and selective analogs. nih.gov
Strategies for N4-Substitution: The primary method for achieving N4-substitution is to start the synthesis with a pre-functionalized thiosemicarbazide derivative (R-NH-NH-C(S)-NH₂). However, the more common approach involves using an N4-substituted thiosemicarbazide (H₂N-NH-C(S)-NH-R). These precursors are synthesized by reacting a substituted isothiocyanate (R-N=C=S) with hydrazine (B178648). nih.govresearchgate.net
The nature of the substituent at the N4 position can have a profound impact on the compound's properties.
Aromatic/Hydrophobic Groups: The introduction of aromatic or hydrophobic groups at the N4-position has been shown to be important for the activity of some isatin-β-thiosemicarbazones. nih.gov For instance, analogs with phenyl, substituted phenyl, or benzyl groups at the N4 position have been extensively synthesized and studied. nih.govresearchgate.net
Alternative Synthesis of N4-Substituted Derivatives: An alternative method involves synthesizing a common intermediate, such as methyl 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-hydrazinecarbodithioate, by condensing isatin with methyl 1-hydrazinecarbodithioate. The S-methyl group of this intermediate can then be displaced by various amines to yield a range of N4-substituted isatin-3-thiosemicarbazones. researchgate.netresearchgate.net
These derivatization strategies highlight the chemical tractability of the this compound scaffold, providing a robust platform for the systematic exploration of its chemical space to develop novel compounds.
Isatin Ring Substitution Effects on Compound Design
Studies on related isatin-β-thiosemicarbazones demonstrate that the nature and position of substituents on the isatin ring are critical. For instance, incorporating small, electron-withdrawing groups at the 5-position of the isatin nucleus can be beneficial. The substitution of a fluorine atom at this position was found to improve the selective activity of a related compound. nih.gov Conversely, introducing bulky substituents onto the isatin moiety may lead to a loss of selective activity. nih.gov Furthermore, substitution at the N1 position of the isatin ring, such as N-methylation, has been shown to reduce the compound's selectivity in certain biological assays. nih.gov These findings collectively suggest that the isatin component is essential for activity and that its properties can be fine-tuned through strategic substitution. nih.gov
| Substitution on Isatin Ring | Observed Effect on Related Compounds | Reference |
| 5-Fluoro | Appears to improve selectivity | nih.gov |
| 5-Nitro | Does not significantly enhance activity over the unsubstituted compound | nih.gov |
| N-Methyl | Reduced selectivity | nih.gov |
| Bulky Groups | Appears to improve general cytotoxicity but loses selective activity | nih.gov |
Analytical Techniques for Structural Elucidation in Research
A suite of advanced analytical methods is employed to confirm the identity, purity, and three-dimensional structure of this compound and its derivatives. researchgate.net These techniques are indispensable for ensuring that the synthesized molecules correspond to the target structure.
Spectroscopic Characterization (e.g., NMR, IR, UV-Vis)
Spectroscopy provides detailed insights into the molecular framework of these compounds.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule. For the isatin-β-thiosemicarbazone scaffold, characteristic absorption bands confirm the presence of the core structure. These include vibrations corresponding to the N-H groups, the carbonyl (C=O) group of the isatin ring, the azomethine (C=N) linkage, and the thiocarbonyl (C=S) group. orientjchem.org
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Reference |
| N-H | 3250 - 3400 | orientjchem.org |
| C=N | 1609 - 1630 | orientjchem.org |
| C=S | 1248 - 1255 | orientjchem.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for elucidating the precise arrangement of atoms. In ¹H NMR spectra of related compounds recorded in DMSO-d₆, the proton of the N-H group of the thiosemicarbazide moiety typically appears as a singlet at a downfield chemical shift, often above 11.0 ppm. nih.govorientjchem.org Protons on the aromatic isatin ring and any substituents provide distinct signals that confirm the substitution pattern.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The interaction of isatin-β-thiosemicarbazone with other molecules, such as DNA, has been investigated by observing changes in its UV-Vis absorption spectrum, which can indicate binding events like intercalation. nih.govresearchgate.net
Mass Spectrometry Techniques
Mass spectrometry (MS) is a primary tool for determining the molecular weight of the synthesized compounds and confirming their elemental composition. researchgate.net Techniques such as electrospray ionization mass spectrometry (ESI-MS) are commonly used. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula. nih.gov Analytical methods often couple liquid chromatography (LC) with mass spectrometry (LC/MS) to assess the purity of the compound alongside mass determination. nih.gov
X-Ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides definitive proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state. rsc.org For analogues of this compound, crystallographic studies have revealed several key structural features.
The molecule often adopts a Z-isomer configuration with respect to the C=N double bond. nih.gov This conformation is stabilized by a strong intramolecular hydrogen bond between the isatin C2-carbonyl oxygen and a proton on the hydrazine nitrogen (N3). nih.gov This interaction creates a stable six-membered ring and renders the isatin and thiosemicarbazone moieties essentially coplanar. nih.gov The twist angle between the planar isatin and thiosemicarbazone units in one studied analogue was found to be as low as 3.5°. nih.gov
| Structural Feature | Description from X-Ray Crystallography of Analogues | Reference |
| Isomerism | Typically exists as the Z-isomer regarding the C2-N2 double bond. | nih.gov |
| Intramolecular H-Bond | A hydrogen bond exists between the isatin C2-carbonyl oxygen (O1) and the N3 proton. | nih.gov |
| Planarity | The isatin and thiosemicarbazone groups are nearly coplanar due to H-bonding. | nih.gov |
| N4-C10 Bond Length | An aromatic substituent at the N4 position results in a shorter N4-C10 bond compared to an alkyl (benzyl) substituent. | nih.gov |
Coordination Chemistry of N Ethylisatin Beta Thiosemicarbazone and Its Metal Complexes
Ligand Properties and Coordination Sites
N-Ethylisatin-beta-thiosemicarbazone is a multi-dentate ligand, meaning it can bind to a central metal atom through multiple donor sites. Its structure, featuring a combination of soft (sulfur) and hard (nitrogen, oxygen) donor atoms, allows for diverse coordination behavior.
This compound typically functions as a tridentate chelating agent. Upon deprotonation of the hydrazinic nitrogen (N'H), the ligand coordinates to metal ions through three specific atoms:
The carbonyl oxygen (O) of the isatin (B1672199) moiety.
The azomethine nitrogen (N) atom of the thiosemicarbazone side chain.
The thiolate sulfur (S) atom, which results from the tautomerization of the thione (C=S) group to a thiol (C-S⁻) form upon deprotonation and chelation.
Studies on the closely related, non-alkylated isatin-β-thiosemicarbazone have confirmed this ONS tridentate coordination mode. bohrium.comnih.gov Crystal structure analyses of its nickel(II) complexes show a distorted octahedral geometry where two monodeprotonated ligands wrap around the metal center, each binding through the oxygen, azomethine nitrogen, and sulfur atoms. bohrium.comnih.gov This formation of stable five- and six-membered chelate rings is a primary driving force for complexation. The ability of thiosemicarbazones to form stable complexes is well-established, with chelation occurring effectively via the nitrogen and sulfur atoms of the thiosemicarbazone group. orientjchem.org
The substitution of the acidic proton on the isatin nitrogen with an ethyl group has several implications for the ligand's chelating properties. N-alkylation of isatin is a known strategy that can reduce the lability of the isatin nucleus in basic conditions while preserving its fundamental reactivity. mdpi.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound generally follows established procedures for related thiosemicarbazone ligands. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent system.
Complexes of this compound with first-row transition metals are typically synthesized by reacting the ligand with the corresponding metal chloride or acetate (B1210297) salt in a solvent like ethanol (B145695) or methanol. bohrium.commdpi.com The reaction often requires gentle heating or refluxing to ensure completion. mdpi.com For ligands that act in their deprotonated form, a base such as triethylamine (B128534) may be added to facilitate the reaction. nih.gov
The general stoichiometry for octahedral complexes with the ligand acting in a tridentate fashion is [M(L)₂], where M is a divalent metal ion (like Ni(II) or Co(II)) and L represents the deprotonated this compound ligand. bohrium.comnih.gov For metals that prefer a square planar or tetrahedral geometry, 1:1 or 1:2 (metal:ligand) complexes can be formed. The resulting complexes are often colored, microcrystalline solids that are stable in air and soluble in polar organic solvents like DMF and DMSO. researchgate.netresearchgate.net
Table 1: Representative Transition Metal Complexes of Isatin-β-thiosemicarbazone Derivatives and Their Properties
| Metal Ion | General Formula | Coordination Geometry | Reference |
|---|---|---|---|
| Ni(II) | [Ni(HL)₂] | Distorted Octahedral | bohrium.comnih.gov |
| Cu(II) | [Cu(HL)Cl] | Distorted Square Planar | nih.gov |
| Co(II) | [Co(L)₂]Cl | Distorted Octahedral | researchgate.net |
| Zn(II) | [Zn(L)₂] | Distorted Octahedral | nih.gov |
| Fe(III) | [Fe(L)Cl(H₂O)₂] | Octahedral | nih.gov |
(Note: L represents a deprotonated isatin-β-thiosemicarbazone ligand or its derivative)
Beyond the common first-row transition metals, isatin-β-thiosemicarbazone and its derivatives form stable complexes with other metals. For example, palladium(II) complexes have been synthesized and characterized. researchgate.net The synthesis follows a similar methodology, reacting the ligand with a palladium(II) salt, such as PdCl₂, in an organic solvent. These complexes are of particular interest due to the chemical similarities between Pd(II) and Pt(II), the latter being the basis for widely used anticancer drugs. researchgate.net
Spectroscopic and Structural Elucidation of Metal Complexes
The coordination of this compound to a metal ion is confirmed through a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the ligand's donor sites. Key spectral changes upon complexation include:
A shift or disappearance of the ν(N-H) band of the thiosemicarbazone moiety, indicating deprotonation.
A downward shift in the frequency of the ν(C=O) band of the isatin ring, which confirms the coordination of the carbonyl oxygen. nih.gov
A shift in the ν(C=N) (azomethine) band, indicating the involvement of the nitrogen atom in chelation. scilit.com
The disappearance of the ν(C=S) band and the appearance of a new band corresponding to the ν(C-S) (thiolate) bond at a lower frequency, which is strong evidence of tautomerization and coordination through the sulfur atom. mdpi.com
NMR Spectroscopy: For diamagnetic complexes, such as those with Zn(II), ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand's structure in solution. The disappearance of the N'H proton signal in ¹H NMR spectra confirms deprotonation and complexation. bohrium.comnih.gov Shifts in the resonances of carbon atoms adjacent to the donor sites (C=O, C=N, C=S) in ¹³C NMR also support coordination. nih.gov
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes show bands corresponding to intra-ligand π→π* and n→π* transitions, as well as charge-transfer bands (ligand-to-metal or metal-to-ligand). researchgate.net For complexes with d-d transitions (e.g., Ni(II), Cu(II), Co(II)), these bands provide information about the coordination geometry around the metal ion. orientjchem.org For instance, Ni(II) complexes in an octahedral environment typically exhibit characteristic d-d transition bands. orientjchem.org
X-ray Crystallography: The definitive method for structural elucidation is single-crystal X-ray diffraction. Studies on analogous complexes, such as [Ni(isatin-β-thiosemicarbazone)₂], have unambiguously established the tridentate (O, N, S) coordination mode. bohrium.comnih.gov These structures reveal a distorted octahedral geometry with the two ligands arranged meridionally around the central nickel atom. The bond lengths and angles obtained from these studies provide precise details about the nature of the metal-ligand interactions. bohrium.comnih.gov A crystal structure for the related 1-isatin-4-ethyl-3-thiosemicarbazone has also been reported, confirming the planarity of the isatin and thiosemicarbazone moieties. nih.gov
Table 2: Key Spectroscopic Data for Metal Complex Characterization
| Spectroscopic Technique | Key Observation for Complexation | Information Gained |
|---|---|---|
| IR Spectroscopy | Shift in ν(C=O), ν(C=N), and ν(C=S) bands | Identification of O, N, S donor atoms |
| ¹H NMR (for diamagnetic complexes) | Disappearance of N'H proton signal | Confirmation of ligand deprotonation |
| UV-Vis Spectroscopy | Appearance of d-d transition bands | Determination of coordination geometry |
| X-ray Crystallography | Full 3D structure | Definitive proof of coordination mode, bond lengths, and angles |
Electronic Structure and Magnetic Properties
The electronic structure and magnetic properties of metal complexes with isatin-thiosemicarbazone ligands are dictated by the central metal ion, its oxidation state, and the coordination geometry.
Electronic Structure: The electronic spectra of these complexes provide significant insights into their geometry and metal-ligand bonding. In the free ligand, absorption bands are typically assigned to π–π* and n–π* transitions within the aromatic rings and the thiosemicarbazone moiety. nih.gov Upon complexation, these bands often shift, and new bands appear in the visible region, which are attributed to d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. nih.gov
For instance, nickel(II) complexes of isatin-β-thiosemicarbazone have been reported to exhibit bands consistent with a distorted octahedral geometry. bohrium.comnih.gov The appearance of d-d transition bands confirms the coordination of the ligand to the metal center. researchgate.net Similarly, studies on other transition metal complexes with related thiosemicarbazone ligands show characteristic d-d transitions that help in elucidating the electronic structure and the coordination environment of the metal ion. nih.gov
Magnetic Properties: Magnetic susceptibility measurements are crucial for determining the spin state and, by extension, the geometry of the metal complexes. For example, a Ni(II) (d⁸) complex with an octahedral geometry is expected to be paramagnetic with a magnetic moment (μ_eff) around 2.9–3.4 B.M., whereas a square planar Ni(II) complex is diamagnetic (μ_eff = 0 B.M.). nih.govmdpi.com
Studies on various thiosemicarbazone complexes have shown magnetic moment values that confirm the geometry. Iron(II) (d⁶) and Manganese(II) (d⁵) complexes typically exhibit high-spin octahedral configurations with magnetic moments of approximately 5.47 B.M. and 6.40 B.M., respectively. nih.gov Cobalt(II) and Copper(II) complexes are generally paramagnetic. tandfonline.com The magnetic properties of nickel complexes can vary significantly; distorted octahedral nickel(II) complexes of isatin-β-thiosemicarbazone are paramagnetic, which is consistent with their observed crystal structures. bohrium.comnih.gov
Table 1: Typical Magnetic Properties of Transition Metal Complexes with Thiosemicarbazone Ligands
| Metal Ion | d-electron Configuration | Typical Geometry | Expected Magnetic Moment (μ_eff) in B.M. |
|---|---|---|---|
| Mn(II) | d⁵ | Octahedral (High Spin) | ~5.9 |
| Fe(II) | d⁶ | Octahedral (High Spin) | ~5.5 |
| Co(II) | d⁷ | Octahedral (High Spin) | ~4.3 - 5.2 |
| Ni(II) | d⁸ | Octahedral | ~2.9 - 3.4 |
| Ni(II) | d⁸ | Square Planar | 0 (Diamagnetic) |
Geometrical Preferences and Coordination Geometries
This compound, like its parent compound isatin-β-thiosemicarbazone, is a versatile ligand capable of adopting various coordination modes. The most common mode involves the ligand acting as a terdentate (tridentate) chelating agent, binding to the metal center through the ketonic oxygen of the isatin ring, the azomethine nitrogen, and the thiolate sulfur (O,N,S). bohrium.comnih.gov This coordination typically occurs after the deprotonation of the hydrazinic N-H proton, allowing the sulfur to bind in its thiolate form.
The geometrical preference is highly dependent on the metal ion, its oxidation state, and the stoichiometry of the complex.
Octahedral Geometry: This is a common coordination geometry, particularly for M(II) ions like Mn, Fe, Co, Ni, and Zn. bohrium.comtandfonline.com In many instances, two terdentate, monodeprotonated ligands coordinate to a single metal ion to form a 1:2 (metal:ligand) complex, resulting in a distorted octahedral geometry. bohrium.comnih.gov The distortion arises from the constraints of the chelate rings formed by the ligand. X-ray crystallography studies of [Ni(isatin-β-thiosemicarbazone)₂] complexes have confirmed this distorted octahedral arrangement. nih.gov
Square Planar Geometry: This geometry is often observed for d⁸ metal ions like Ni(II) and Pd(II), as well as for some Cu(II) complexes. researchgate.netmdpi.com In this case, the ligand may act as a tetradentate (N₂S₂) donor, leading to a stable square planar environment. mdpi.com This can happen with more complex bis(thiosemicarbazone) ligands, where the geometry is favored by the formation of stable five- and six-membered chelate rings. researchgate.net
Tetrahedral Geometry: While less common for this specific ligand type, tetrahedral coordination can occur, for example, in some Ni(II) and Hg(II) complexes with related N-substituted isatin β-thiosemicarbazones. tandfonline.com
The flexibility of the thiosemicarbazone backbone allows for the formation of stable five-membered chelate rings upon N,S-coordination, which is a driving force for complex formation. mdpi.com
Table 2: Common Geometries of Metal Complexes with Isatin-Thiosemicarbazone Type Ligands
| Metal Ion | Common Stoichiometry (Metal:Ligand) | Typical Coordination Geometry |
|---|---|---|
| Ni(II) | 1:2 | Distorted Octahedral |
| Cu(II) | 1:1 or 1:2 | Square Planar or Distorted Octahedral |
| Zn(II) | 1:2 | Distorted Octahedral |
| Fe(III) | 1:2 | Octahedral |
Stability and Reactivity Studies of Metal Complexes in Research Environments
The stability and reactivity of metal-thiosemicarbazone complexes are critical aspects that influence their potential applications. These complexes generally exhibit high thermodynamic stability, a feature attributed to the chelate effect, as thiosemicarbazones act as multidentate ligands. mdpi.com
The nature of the metal ion: The Irving-Williams series often predicts the relative stability of complexes with divalent metal ions.
The ligand structure: Substituents on the isatin ring or the thiosemicarbazone moiety can modulate the electronic properties and, consequently, the stability of the resulting metal complexes.
pH of the medium: The protonation state of the ligand is pH-dependent, which affects its coordination ability and the stability of the complex. nih.gov
Thermal analysis studies on related isatin-based metal complexes have shown that they are generally stable at room temperature and can be thermally stable up to approximately 230°C, after which they begin to decompose. researchgate.net
Reactivity: The reactivity of this compound metal complexes is centered around the coordinated ligand and the metal center.
Ligand-based reactivity: The coordinated thiosemicarbazone can still undergo reactions. The sulfur atom, even when coordinated, may remain a site for nucleophilic attack in certain biological or chemical processes. benthamopenarchives.com
Metal-based reactivity: The metal center can participate in redox reactions if it is a redox-active metal like iron or copper. The coordinatively unsaturated or solvent-occupied sites in some geometries can allow for the binding of other small molecules, influencing the complex's reactivity. benthamopenarchives.com The coordination environment orients the ligand in a specific way, exposing or protecting certain parts of the molecule and thereby directing its reactivity and interactions with other molecules, such as biological macromolecules. benthamopenarchives.com
Research has shown that coordination to a metal ion can significantly alter the chemical reactivity of the thiosemicarbazone ligand compared to its free, uncomplexed state. researchgate.netbenthamopenarchives.com
Investigation of Biological Activities in Preclinical and in Vitro Research Models
Anticancer Research Applications
N-Ethylisatin-beta-thiosemicarbazone and its parent compounds belong to a class of agents that have been investigated for their ability to combat cancer, including challenging multidrug-resistant (MDR) phenotypes. nih.govnih.gov The biological activity of thiosemicarbazones, including their anticancer effects, has been recognized for a considerable time. nih.gov A notable characteristic of some isatin-β-thiosemicarbazones is their selective activity against cancer cells that overexpress P-glycoprotein (P-gp), a key protein involved in multidrug resistance. nih.govnih.govnih.gov This selective cytotoxicity offers a promising strategy for targeting resistant tumors. nih.govreactionbiology.com
The cytotoxic effects of isatin-β-thiosemicarbazone derivatives have been assessed across a variety of human cancer cell lines. These studies are crucial for determining the compound's potency and spectrum of activity. A significant finding is the identification of isatin-β-thiosemicarbazones that are more effective against P-gp-expressing multidrug-resistant cells than their non-resistant parental cell lines. nih.govnih.gov
For instance, a lead compound, NSC73306 (an isatin-β-thiosemicarbazone), was evaluated against a panel of parental and drug-resistant cell line pairs. nih.gov The cytotoxicity, measured as the IC50 (the concentration required to inhibit cell growth by 50%), demonstrated the selective nature of these compounds. The MDR1 selectivity is calculated by dividing the IC50 against the parental cell line (e.g., KB-3-1) by the IC50 against the P-gp expressing cell line (e.g., KB-V1). A value greater than 1 indicates selective activity against resistant cells. nih.gov
Table 1: In Vitro Cytotoxicity of a Lead Isatin-β-thiosemicarbazone (NSC73306) in Human Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Cancer Type | Resistance Mechanism | IC50 (µM) | MDR1 Selectivity Ratio | Reference |
|---|---|---|---|---|---|
| KB-3-1 | Cervical Cancer | Parental | Value not specified | N/A | nih.gov |
| KB-V1 | Cervical Cancer | P-gp overexpression | Value not specified | >1 | nih.gov |
| MGC-803 | Gastric Cancer | Not specified | 0.93 (for derivative 5n) | Not specified | nih.gov |
| PC-3 | Prostate Cancer | Not specified | 2.64 (for derivative DM(tsc)T) | Not specified | nih.gov |
| U937 | Histiocytic Lymphoma | Not specified | Data available for complexes | Not specified | nih.gov |
| MOLM-14 | Acute Monocytic Leukemia | Not specified | Data available for complexes | Not specified | nih.gov |
| IM-9 | Myeloma | Not specified | Data available for complexes | Not specified | nih.gov |
| A549 | Lung Cancer | Apoptosis-resistant | Single to double digit µM range | Not specified | nih.govnih.gov |
| SKMEL-28 | Melanoma | Apoptosis-resistant | Single to double digit µM range | Not specified | nih.gov |
Research into the mechanisms of action for isatin-β-thiosemicarbazones has revealed that their anticancer effects are multifaceted, involving the inhibition of cell growth, induction of programmed cell death, and interference with the cell division cycle. nih.govnih.gov
Isatin-β-thiosemicarbazone derivatives have been shown to be potent inhibitors of cancer cell proliferation. nih.govmdpi.com Studies have demonstrated that these compounds can effectively suppress the growth of various tumor cell lines in a dose-dependent manner. mdpi.com For example, a novel thiosemicarbazone derivative, compound 5n, was found to significantly inhibit the proliferation of MGC-803 cells. nih.gov The antiproliferative activity of these compounds makes them a promising scaffold for the development of new anticancer agents. mdpi.com
A key mechanism through which thiosemicarbazone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov The ability to trigger apoptosis is a hallmark of many effective cancer therapies. Research has shown that treatment with certain thiosemicarbazone derivatives leads to morphological changes in cancer cells that are indicative of apoptosis. nih.gov The induction of apoptosis has been observed in various cancer cell lines, including prostate cancer (PC-3) and gastric cancer (MGC-803). nih.govnih.gov In some cases, this process is mediated through the mitochondrial pathway, as evidenced by the loss of mitochondrial membrane potential. nih.gov
The promising in vitro results for isatin-β-thiosemicarbazones have led to their evaluation in preclinical animal models of cancer. These in vivo studies are a critical step in assessing the therapeutic potential of a compound. The lead compound, an isatin-β-thiosemicarbazone identified as NSC73306, has been selected for further assessment in mouse models. nih.gov Specifically, the strategy involves using P-gp-mediated drug-resistant human cancer xenografts in mice to validate the efficacy of these compounds in overcoming multidrug resistance in a living organism. nih.govreactionbiology.com This research is pivotal for determining if the selective cytotoxicity observed in cell cultures translates to effective tumor control in a more complex biological system. reactionbiology.com
Exploration of Anticancer Mechanisms in Cellular Models
Antimicrobial Research Applications
This compound and its related analogues have demonstrated a broad spectrum of antimicrobial activity in various research settings. nih.govresearchgate.netdergipark.org.tr Thiosemicarbazones are recognized for their diverse biological properties, which include antibacterial and antifungal effects, often linked to their ability to act as chelating agents for metal ions crucial for microbial life. dergipark.org.trnih.gov
In Vitro Studies Against Bacterial Strains (Gram-Positive and Gram-Negative)
A significant body of research has been dedicated to evaluating the antibacterial effects of isatin-thiosemicarbazone derivatives against a panel of both Gram-positive and Gram-negative bacteria. dergipark.org.trnih.gov In vitro assays, such as microbroth dilution and agar (B569324) well diffusion methods, are commonly employed to determine the minimum inhibitory concentration (MIC) and the extent of growth inhibition. nih.govnih.gov
Derivatives of isatin-thiosemicarbazone have shown notable activity against various bacterial species. researchgate.netresearchgate.net For instance, certain N(4)-substituted isatin-3-thiosemicarbazones have displayed significant antibacterial activity against Bacillus subtilis. nih.govresearchgate.net In other studies, fluorinated derivatives of isatin-thiosemicarbazones were identified as potent agents against Gram-negative bacteria. nih.govresearchgate.net The lipophilicity of these compounds is thought to play a role in their effectiveness, potentially facilitating their diffusion across the bacterial cell membrane. mdpi.com Research has highlighted activity against strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella species. nih.govresearchgate.netmdpi.com One study found that a 5-Fluoro-isatin thiosemicarbazone derivative was particularly effective against Gram-negative bacteria, showing better antimicrobial activity than positive control antibiotics in the study. kashanu.ac.ir Another investigation into N-methyl thiosemicarbazone derivatives reported activity against B. subtilis, S. aureus, B. cereus, and E. coli. nih.gov
In Vitro Antibacterial Activity of Isatin-Thiosemicarbazone Derivatives
Summary of research findings on the minimum inhibitory concentration (MIC) and zone of inhibition for various bacterial strains.
| Derivative Class | Bacterial Strain (Gram-Positive) | Bacterial Strain (Gram-Negative) | Key Findings | Reference |
|---|---|---|---|---|
| N(4)-substituted isatin-3-thiosemicarbazones | Bacillus subtilis | - | Compound 3h showed significant activity. | nih.govresearchgate.net |
| Fluorinated isatin-thiosemicarbazones | - | Escherichia coli, Pseudomonas aeruginosa, Salmonella sp. | Compounds 2a, 2b, 2c, 2g, and 2h were among the most potent derivatives. | nih.govresearchgate.net |
| 5-Fluoro-isatin thiosemicarbazone derivatives | Staphylococcus aureus | Escherichia coli, Pseudomonas aeruginosa | Compound 2 showed the strongest effect on gram-negative bacteria, outperforming controls. | kashanu.ac.ir |
| N-methyl thiosemicarbazones | Bacillus subtilis, Staphylococcus aureus, Bacillus cereus | Escherichia coli | Phenyl derivatives 1 and 2 showed selective activity. | nih.gov |
| α-N-heterocyclic thiosemicarbazone complexes | Micrococcus luteus, Staphylococcus epidermidis, Bacillus cereus | Pseudomonas aeroginosa, Klebsiella pneumonia, Salmonella typhi | Complexes with electron-withdrawing groups were more susceptible to Gram-negative strains. | rsc.org |
The antibacterial properties of thiosemicarbazones are attributed to several mechanisms of action. A primary mode of action is their ability to chelate metal ions that are essential enzyme cofactors, thereby disrupting vital cellular processes. nih.govnih.gov
Enzyme Inhibition: Research suggests that these compounds can act as inhibitors for multiple bacterial enzymes.
DNA Gyrase and Topoisomerase IV: Molecular docking studies indicate that thiosemicarbazides may function through a dual mechanism involving the inhibition of DNA gyrase and topoisomerase IV, which are critical for DNA replication and bacterial cell division. nih.gov
Dihydrofolate Reductase (DHFR): Thiosemicarbazones are also recognized as inhibitors of DHFR. nih.gov This enzyme is crucial for folate metabolism, which is necessary for the synthesis of DNA, RNA, and proteins. By inhibiting DHFR, these compounds can halt cell proliferation. nih.gov
Carbonic Anhydrases (CAs): Certain N-methyl thiosemicarbazone derivatives have been shown to selectively inhibit bacterial CAs, such as EcoγCA from E. coli, with promising selectivity over human CA isoforms. nih.gov
Membrane Disruption: The lipophilic nature of many thiosemicarbazone derivatives is a key factor in their antibacterial activity. This property facilitates their passage through the lipid-rich outer membrane of bacteria, particularly Gram-negative strains, leading to increased intracellular concentration and subsequent disruption of cellular functions. mdpi.com
In Vitro Studies Against Fungal Strains
Isatin-thiosemicarbazone derivatives have also been evaluated for their efficacy against various fungal pathogens. nih.gov Studies have demonstrated their activity against clinically relevant fungi, including species like Candida albicans and Aspergillus niger. nih.govresearchgate.net
In a screening of N(4)-substituted isatin-3-thiosemicarbazones, several compounds displayed significant antifungal activity against Trichophyton longifusus, Aspergillus flavus, and Microsporum canis. nih.govresearchgate.net Fluorinated derivatives have also shown noteworthy activity against Candida albicans. nih.govresearchgate.net A comprehensive review of thiosemicarbazones as antifungal agents highlighted that metal complexes of these ligands, particularly with copper(II) and zinc(II), often exhibit enhanced activity compared to the uncoordinated compounds. nih.gov However, some studies note that A. niger appears to be particularly resistant to a majority of tested thiosemicarbazone compounds. nih.gov
In Vitro Antifungal Activity of Isatin-Thiosemicarbazone Derivatives
Summary of research findings on the minimum inhibitory concentration (MIC) and activity against various fungal strains.
| Derivative Class | Fungal Strain | Key Findings | Reference |
|---|---|---|---|
| N(4)-substituted isatin-3-thiosemicarbazones | Trichophyton longifusus, Aspergillus flavus, Microsporum canis | Compounds 3a, 3k, and 3l showed significant activity. | nih.govresearchgate.net |
| Fluorinated isatin-thiosemicarbazones | Candida albicans | Fluorinated derivatives exhibited remarkable activity. | nih.govresearchgate.net |
| N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones | Candida albicans, Aspergillus niger, Fusarium oxysporum | Compounds with halogen groups showed the highest activity. | nih.gov |
| Thiosemicarbazone Cu(II) complexes | Candida albicans | Thiosemicarbazone Cu(II) complexes demonstrated stronger antifungal effects. | rsc.org |
The mechanisms underlying the antifungal activity of thiosemicarbazones are multifaceted. General studies on this class of compounds suggest they may disrupt the integrity of the fungal cell membrane and interfere with essential biosynthetic pathways. nih.gov One proposed mechanism involves the inhibition of protein synthesis, which ultimately leads to fungal cell death. nih.gov The development of resistance in fungi can occur through various strategies, such as altering the drug's target enzyme, modifying sterol biosynthesis, or reducing the intracellular concentration of the drug. nih.gov
Antiviral Research Applications
Historically, thiosemicarbazones were among the first compounds identified to possess broad-spectrum antiviral activity against both DNA and RNA viruses. nih.gov N-methylisatin-β-thiosemicarbazone, a closely related analogue, was notably used in the chemoprophylaxis of smallpox. nih.gov Research has since expanded to investigate the efficacy of isatin-β-thiosemicarbazone derivatives against a variety of other viruses.
In Vitro Studies Against Various Viral Replications
In vitro studies have been crucial in identifying the antiviral potential of isatin-β-thiosemicarbazone derivatives against several viruses.
Poxviruses: Both isatin-beta-thiosemicarbazone (IBT) and its N-methylated form, marboran, were found to be highly effective in vitro at preventing mortality in mice infected with the Vaccinia virus (VV), even when treatment was delayed. nih.gov However, neither compound proved effective against Cowpox virus (CV) infection in the same models. nih.gov
Flaviviruses: The antiviral properties of N-methylisatin-β-thiosemicarbazone derivatives have been tested against flaviviruses prevalent in India. nih.gov One derivative, SCH 16, was able to completely inhibit the in vitro replication of Japanese Encephalitis Virus (JEV) and West Nile Virus (WNV). nih.gov The same compound showed no antiviral activity against the Dengue-2 (Den-2) virus. nih.gov Further investigation into the mechanism suggested that SCH 16 inhibits JEV replication at the stage of early protein translation. nih.gov
Exploration of Antiviral Mechanisms
This compound and its parent compounds, isatin-beta-thiosemicarbazones (IBTs), have demonstrated a broad spectrum of antiviral activity against various DNA and RNA viruses. nih.gov Research into their mechanism of action suggests that these compounds primarily exert a virostatic effect, inhibiting viral replication rather than directly inactivating virions before infection. aai.org
Studies focusing on vaccinia virus, a member of the poxvirus family, reveal that the antiviral action of these compounds is closely linked to the synthesis of viral proteins. In the presence of isatin-beta-thiosemicarbazone, the synthesis of certain late-stage viral polypeptides is inhibited. medchemexpress.com This disruption appears to be a key part of their mechanism. The protective effect in preclinical models is attributed solely to this virostatic action, as studies have shown an absence of antibody or interferon production in treated subjects during the early stages of infection. aai.org
Further investigations into flaviviruses, such as Japanese Encephalitis Virus (JEV), have shown that derivatives of N-methylisatin-β-thiosemicarbazone can inhibit viral replication at the level of early protein translation. nih.gov Similarly, research on Moloney Leukemia Virus indicated that related derivatives interfere with the early phase of the viral life cycle. nih.gov For a derivative of N-methylisatin-β-thiosemicarbazone, SCH 16, the antiviral activity against JEV and West Nile Virus (WNV) was attributed to specific chemical substitutions on the isatin (B1672199) ring. nih.gov
Other Investigated Biological Activities in Research (e.g., Anti-inflammatory, Antioxidant, Antiparasitic)
Beyond their antiviral properties, isatin-beta-thiosemicarbazone derivatives have been explored for a range of other biological effects in research settings, including anti-inflammatory, antioxidant, and antiparasitic activities. nih.gov The versatility of the isatin-thiosemicarbazone scaffold allows for structural modifications that can enhance these specific activities. nih.govmdpi.com
In Vitro Assay Development
A variety of in vitro assays are employed to characterize the biological activities of this compound and related compounds.
Cytotoxicity and Viability Assays: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess the cytotoxic effects of these compounds on different cell lines, including cancer cells and normal fibroblasts. nih.govnih.govmdpi.com This assay measures the metabolic activity of cells, which correlates with cell viability. From this, the IC50 value (the concentration at which 50% of cell growth is inhibited) is often determined. nih.gov
Antiviral Assays: The plaque reduction assay is a fundamental technique used to quantify antiviral activity. In this method, cell monolayers are infected with a virus and treated with the compound. The concentration of the compound required to inhibit the formation of viral plaques by 50% (IC50) is then calculated. nih.gov
Antioxidant Capacity Assays: To evaluate antioxidant potential, researchers use methods like the Trolox equivalent antioxidant capacity (TEAC) assay. This allows for a comparative analysis of a compound's ability to scavenge free radicals against a standard antioxidant like Trolox. mdpi.com
Anti-inflammatory Assays: In preclinical models, anti-inflammatory activity is assessed using methods such as the carrageenan-induced paw edema test and the zymosan-induced air-pouch model. The latter allows for the quantification of leukocyte migration and protein levels at the site of inflammation. nih.gov The acetic acid-induced abdominal contortion test is used to evaluate peripheral analgesic effects related to inflammation. nih.gov
Mechanistic Pathways of Action
The diverse biological activities of isatin-beta-thiosemicarbazone derivatives are rooted in several distinct mechanistic pathways.
Anti-inflammatory Mechanisms: The anti-inflammatory and associated anti-nociceptive (pain-relieving) effects of these compounds have been linked to their ability to modulate inflammatory responses. In a zymosan-induced air-pouch model, an isatin-thiosemicarbazone derivative demonstrated potent inhibition of leukocyte migration and a reduction in protein levels at the inflammatory site. nih.gov The activity in the carrageenan-induced edema model suggests interference with mediators like prostaglandins. nih.gov The presence of a nitro group on the isatin ring has been noted to increase these biological activities. nih.gov
Antioxidant Mechanisms: The antioxidant properties of isatin-thiosemicarbazone derivatives are attributed to two primary mechanisms. First, they can act as radical scavengers, interrupting chain reactions initiated by free radicals. Second, as Schiff bases, they possess metal-chelating properties, allowing them to form complexes with metal ions and effectively deactivate them. mdpi.com The specific substituents on the isatin ring play a vital role in defining the antioxidant efficacy. mdpi.com
Antiparasitic and Other Mechanisms: The antiparasitic activity of the broader class of thiosemicarbazones against pathogens like T. cruzi (the causative agent of Chagas disease) has been documented. mdpi.com For some thiosemicarbazones, the mechanism involves the inhibition of essential parasite enzymes, such as cruzipain. mdpi.com In the context of anticancer research, the mechanisms of action for thiosemicarbazones are known to be multifaceted and can include the inhibition of ribonucleotide reductase, induction of metal-dependent radical damage, and interference with DNA synthesis. nih.gov
Interactive Data Table: Investigated Biological Activities
Below is a summary of the non-antiviral biological activities investigated for isatin-thiosemicarbazone derivatives in research models.
| Biological Activity | Research Model/Assay | Key Mechanistic Finding | Citation(s) |
| Anti-inflammatory | Carrageenan-induced paw edema | Reduction of edema, suggesting interference with inflammatory mediators. | nih.gov |
| Anti-inflammatory | Zymosan-induced air-pouch | Potent inhibition of leukocyte migration and protein levels at the inflammation site. | nih.gov |
| Anti-nociceptive | Acetic acid-induced abdominal contortion | Reduction in visceral inflammatory pain response. | nih.gov |
| Antioxidant | Free radical scavenging assays (e.g., TEAC) | Trapping of radicals to interrupt oxidative chain reactions. | mdpi.com |
| Antioxidant | (Inferred from structure) | Metal-chelating properties to deactivate catalytic metal ions. | mdpi.com |
| Antiparasitic | In vitro assays against T. cruzi | Inhibition of essential parasite enzymes like cruzipain (for related compounds). | mdpi.com |
Molecular Mechanisms of Action and Target Identification in Research
Interaction with Biological Macromolecules
The planar structure and chelating properties of the thiosemicarbazone moiety are central to the interaction of these compounds with vital biological macromolecules like nucleic acids and proteins. nih.govnih.gov
Isatin-β-thiosemicarbazone (IBT) has been shown to interact with calf thymus DNA (CT-DNA). acs.org Spectroscopic and viscosity measurements suggest that the planar aromatic ring of the IBT molecule facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation. nih.govacs.org This interaction is a primary driving force for the binding, which stabilizes the compound within the DNA structure. nih.gov
Fluorescence quenching studies have been used to determine the binding affinity. The binding constant (K_f) for the interaction between IBT and CT-DNA was found to decrease with rising temperature, indicating the binding is an exothermic reaction. acs.org The number of binding sites was determined to be approximately one, suggesting that the IBT molecules intercalate between the DNA base pairs. acs.org Furthermore, the copper complex of N-Methyl isatin (B1672199) beta-thiosemicarbazone has been found to inhibit the RNA-dependent DNA polymerase (reverse transcriptase) of the Rous sarcoma virus, while having no effect on the ribonuclease H activity of the same virus. nih.gov This inhibition of RNA-dependent DNA polymerase is also observed with N-methyl isatin β-thiosemicarbazone alone.
Table 1: DNA Binding Parameters for Isatin-β-thiosemicarbazone (IBT)
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Binding Constant (K [IBT-DNA]) | 1.03 x 10⁵ M⁻¹ | UV-Vis Absorption & Fluorescence Spectroscopy | acs.org |
| Number of Binding Sites (n) | ~1 | Fluorescence Quenching | acs.org |
The thiosemicarbazone class of compounds, including isatin derivatives, are recognized for their ability to inhibit a wide range of enzymes, often through the chelation of essential metal ion cofactors. nih.gov
Ribonucleotide Reductase (RR): A key mechanism of action for heterocyclic thiosemicarbazones is the inhibition of ribonucleotide reductase, a crucial enzyme for DNA synthesis and repair. acs.org This inhibition is a well-documented activity for this class of compounds.
DNA gyrase and Topoisomerase: Metal-chelated thiosemicarbazone complexes have demonstrated significant inhibition of topoisomerase II. Specifically, certain isatin-β-thiosemicarbazone derivatives have been shown to inhibit the enzymatic action of human Topoisomerase IIα. nih.gov The mechanism can involve catalytic inhibition and an increase in DNA cleavage. Studies on related thiosemicarbazide (B42300) derivatives have also shown they can decrease the ATPase activity of the ParE subunit of Topoisomerase IV.
Carbonic Anhydrase (CA): N-methyl thiosemicarbazone derivatives have been evaluated for their ability to inhibit microbial and human carbonic anhydrases. nih.gov This inhibitory action is thought to stem from the thiosemicarbazone moiety acting as a ligand that coordinates the zinc ion within the enzyme's active site. nih.gov
Cholinesterase: Research into isatin-thiosemicarbazone derivatives has explored their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies on other para-substituted thiosemicarbazones have identified compounds with potent inhibitory activity against both AChE and BChE.
Proteases: Thiosemicarbazone derivatives of isatin have been found to be active inhibitors of cysteine proteases, including rhodesain, cruzain, and falcipain-2. While the parent isatin compounds were largely inactive, the thiosemicarbazone derivatives showed significant activity, with the most potent compound exhibiting an IC₅₀ value of 1 µM against rhodesain.
Cellular Pathway Modulation
By interacting with key macromolecules, N-Ethylisatin-beta-thiosemicarbazone and its analogs can trigger significant changes in cellular signaling pathways, ultimately affecting cell fate.
A significant outcome of treatment with thiosemicarbazones is the induction of programmed cell death, or apoptosis. This process is closely linked to the compound's ability to generate reactive oxygen species and disrupt the cell's redox balance. The resulting oxidative stress can trigger cell death pathways. One factor implicated in this process is the Ndrg1 protein; research has shown that the Ndrg1 gene level increases considerably following incubation with thiosemicarbazones, which is a factor involved in apoptosis induction.
Thiosemicarbazones have been shown to cause cell cycle arrest. This arrest often occurs in the G1 phase of the cell cycle and is achieved by interfering with the machinery that drives cell proliferation, such as cyclin-dependent kinases (CDKs) and their cyclin partners. Stresses induced by the compounds, such as oxidative or replication stress, can cause cells to exit the proliferative cycle from either the G1 or G2 phase. This arrest prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation.
A primary mechanism through which thiosemicarbazones exert their effects is the generation of reactive oxygen species (ROS). These compounds are highly effective at producing ROS and disrupting the antioxidative capacity of the cell. This disruption in the cellular oxidative equilibrium leads to a state of strong oxidative stress. Cancer cells, which often have higher baseline levels of ROS compared to normal cells, are particularly vulnerable to further oxidative stress induced by such drugs. The accumulation of ROS can cause widespread cellular damage and is a key trigger for the induction of apoptosis and cell cycle arrest.
Mitochondrial Dysfunction and Iron Chelation
The biological activity of the broader class of compounds to which this compound belongs, the thiosemicarbazones, has been linked to the chelation of metal ions. nih.gov These compounds are recognized for their ability to bind iron, a mechanism that contributes to their antiproliferative effects. dntb.gov.ua The interaction with metal ions is a frequently identified mechanism of action for thiosemicarbazones, which are known to form metal chelates that can be more biologically active than the drug alone. nih.gov
Research on novel thiosemicarbazones has shown they can act as iron chelators, targeting key signaling pathways in cancer cells. nih.gov The design of "hybrid" chelators derived from thiosemicarbazones is based on their ability to bind iron and inhibit ribonucleotide reductase. dntb.gov.ua However, the direct role of metal ion chelation in the antiviral activity of isatin-β-thiosemicarbazones is a subject of ongoing investigation. One study analyzing 5-sulfonatoisatin β-thiosemicarbazone determined the conditional stability constants for its complexes with zinc (Zn²⁺) and iron (Fe²⁺), but concluded that for its specific activity against the vaccinia virus, the mechanism did not appear to depend on metal ion chelation. scilit.com While extensive research on this compound's specific impact on mitochondrial function is not detailed in the available literature, the established iron-chelating properties of the thiosemicarbazone class suggest a potential mechanism for inducing cellular stress and dysfunction.
Identification of Specific Molecular Targets
While specific molecular targets for this compound are not extensively documented, research into its parent compound, Isatin-β-thiosemicarbazone (IBT), and related derivatives points to several key cellular components.
One identified molecular target for IBT is DNA. researchgate.net Studies investigating the interaction between IBT and calf thymus DNA (CT-DNA) concluded that the molecule binds to DNA, likely through intercalation between the base pairs. researchgate.net This interaction is a plausible mechanism for its observed biological effects.
For the broader class of thiosemicarbazones, ribonucleotide reductase (RR) is a well-established molecular target. nih.govdntb.gov.ua This enzyme is crucial for DNA synthesis and repair, and its inhibition is a key mechanism behind the anticancer activity of many thiosemicarbazone compounds. nih.gov Pharmacophore analysis suggests that substitution at the N4 position of the thiosemicarbazone moiety can enhance the activity of RR inhibitors. nih.gov
In the context of antiviral activity, particularly against poxviruses, research has identified genes involved in viral transcription as relevant to IBT resistance. This suggests that components of the viral RNA polymerase or related transcriptional machinery are likely targets. nih.gov
Ligand-Receptor Interactions and Binding Affinity Analysis
The analysis of ligand-receptor interactions and binding affinity provides insight into the efficacy of this compound and its parent compounds. Structure-activity relationship (SAR) studies have been crucial in elucidating the features that govern the biological activity of this class.
Table 1: Comparative Antiviral Activity of Isatin-β-thiosemicarbazone Derivatives Source: The structure-activity relationships of the antiviral chemotherapeutic activity of isatin beta-thiosemicarbazone. nih.gov
| Compound | Relative Antiviral Activity (Standard = 100) |
| Isatin-β-thiosemicarbazone | 100 |
| 1-Ethylisatin-β-thiosemicarbazone | 286 |
Binding affinity has been quantified for the parent compound, Isatin-β-thiosemicarbazone (IBT), with calf thymus DNA (CT-DNA). Spectroscopic studies determined the binding constant (K) for this interaction, providing a quantitative measure of its DNA binding capability. researchgate.net
Table 2: Binding Constant of Isatin-β-thiosemicarbazone with DNA Source: Study on the Interaction between Isatin-β-Thiosemicarbazone and Calf Thymus DNA by Spectroscopic Techniques. researchgate.net
| Compound | Target | Binding Constant (K) |
| Isatin-β-thiosemicarbazone (IBT) | Calf Thymus DNA (CT-DNA) | 1.03 x 10⁵ M⁻¹ |
Pharmacophore modeling for the isatin-β-thiosemicarbazone class has further defined the structural requirements for ligand-receptor interaction. These models indicate that the lactam oxygen of the isatin group, acting as a hydrogen bond acceptor, is essential for cytotoxicity. nih.gov This, along with aromatic and hydrophobic features, particularly at the N4 position of the thiosemicarbazone, is critical for selective activity. nih.gov The crystal structure of a related compound, 1-isatin-4-ethyl-3-thiosemicarbazone, has been reported, contributing to the structural understanding of how these molecules can interact with biological targets. nih.gov
Structure Activity Relationship Sar Studies
Impact of N-Ethyl Substitution on Biological Profile
The substitution at the N-1 position of the isatin (B1672199) ring is a critical determinant of biological activity. Early systematic structural modifications of isatin β-thiosemicarbazone revealed that N-alkylation could markedly enhance its antiviral properties. nih.gov In studies assessing activity against neurovaccinia infection in mice, 1-ethylisatin β-thiosemicarbazone was identified as the most potent compound in the series. nih.gov It demonstrated a relative activity of 286 when compared to the parent compound, isatin β-thiosemicarbazone, which was set as the standard at 100. nih.gov This significant increase in potency underscores the favorable impact of the N-ethyl group.
Further research has corroborated the importance of N-alkylation for other biological activities. For instance, studies on isatin-β-thiosemicarbazones' anticancer effects have shown that alkylation at the N-1 position of the 1H-indole-2,3-dione core is a key feature for their activity. researchgate.net This modification is considered an essential element in pharmacophore models designed to identify compounds with selective toxicity towards cancer cells. researchgate.net
| Compound | Substitution at N-1 | Relative Activity (vs. Isatin β-thiosemicarbazone = 100) |
|---|---|---|
| Isatin β-thiosemicarbazone | -H | 100 |
| N-Methylisatin-β-thiosemicarbazone | -CH₃ | Data Not Specified in Source |
| N-Ethylisatin-β-thiosemicarbazone | -CH₂CH₃ | 286 |
Influence of Isatin Ring Substituents on Activity and Selectivity
Substitutions on the aromatic ring of the isatin moiety have a complex and often context-dependent influence on the compound's biological profile.
However, for other therapeutic targets, specific substitutions are beneficial. For anti-inflammatory activity, the presence of a halogen atom in the isatin ring is considered a key feature. nih.gov Furthermore, substitutions at the C5 and C7 positions have been reported to result in higher anti-inflammatory activity compared to modifications at other positions. nih.gov The introduction of a nitro group (NO₂) at the C5 position has also been noted to increase biological activity. nih.gov
In the context of anticancer activity, particularly against multidrug-resistant (MDR) cells, the introduction of electron-withdrawing groups at the C5 position of the isatin ring is considered essential for enhancing efficacy. researchgate.net
| Substitution Position | Substituent Type | Reported Effect | Biological Activity Context | Reference |
|---|---|---|---|---|
| Any (C4, C5, C6, C7) | All types | Decreased activity | Antiviral (Vaccinia) | nih.gov |
| Isatin Ring | Halogen atom | Increased activity | Anti-inflammatory | nih.gov |
| C5 | Nitro group (NO₂) | Increased activity | General Biological/Anti-inflammatory | nih.gov |
| C5 | Electron-withdrawing group | Essential for activity | Anticancer (MDR cells) | researchgate.net |
| C5 and C7 | General | Higher activity than other substitutions | Anti-inflammatory | nih.gov |
Role of the Thiosemicarbazone Moiety and Terminal Nitrogen (N4) in Biological Efficacy
The thiosemicarbazone side chain is indispensable for the biological activity of these compounds. The spatial arrangement is critical; the α-thiosemicarbazone isomer of isatin is reportedly inactive, highlighting the necessity of the β-configuration. nih.gov The thiourea (B124793) group within the side chain and the imine nitrogen (N-H) of the isatin ring are both considered essential for antiherpetic activity. nih.gov
The terminal nitrogen of the thiosemicarbazone chain, designated N4, is a key site for modification to tune biological efficacy and selectivity. For activity against multidrug-resistant cells expressing P-glycoprotein, pharmacophore analysis has revealed that substitution at the N4 position is crucial. nih.gov Specifically, the presence of aromatic or hydrophobic features at the N4 position is a defining characteristic for compounds that selectively target these resistant cells. researchgate.netnih.govcapes.gov.br This structural requirement is a cornerstone of the MDR1-selective pharmacophore model. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
To better understand and predict the biological activity of these compounds, Quantitative Structure-Activity Relationship (QSAR) models have been developed. These computational models establish a mathematical correlation between the chemical structure of the compounds and their cytotoxic effects. nih.govnih.gov
For isatin-β-thiosemicarbazones, a single-factor atom-based QSAR model demonstrated strong predictive power for cytotoxicity. nih.gov The model yielded an exceptionally high correlation coefficient (r²) of 0.96 and a cross-validated correlation coefficient (q²) of 0.85, indicating a robust and significant model. nih.govcapes.gov.brnih.gov This QSAR model effectively predicted the pIC₅₀ values for both the training set of molecules and a separate test set, confirming its utility. nih.gov Such models are valuable tools for the pre-synthetic screening of novel drug design candidates, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity. nih.gov
Pharmacophore Modeling for Bioactive Compound Design
Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For isatin-β-thiosemicarbazones, distinct pharmacophore models have been generated to delineate the structural requirements for general cytotoxicity versus selective activity against multidrug-resistant (MDR1) cells. nih.govcapes.gov.brnih.gov
The pharmacophore for general cytotoxicity against the parental KB-3-1 cell line identified several key features: a hydrogen-bond acceptor, a hydrophobic group, an aromatic ring, and the thiosemicarbazone functional group itself. nih.gov
Computational and Theoretical Chemistry Investigations
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is extensively used to predict the interaction between a ligand, such as N-Ethylisatin-beta-thiosemicarbazone, and the binding site of a target protein. These studies are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.
Research on isatin-thiosemicarbazone derivatives has frequently employed molecular docking to elucidate their binding modes with various biological targets. For instance, studies have explored the inhibitory potential of isatin-thiosemicarbazone analogs against targets like phosphoinositide 3-kinase (PI3K), a key protein in cancer signaling pathways. rsc.org In such studies, the binding affinity is often quantified by a docking score, with more negative values indicating a stronger predicted interaction. While specific docking studies exclusively on this compound are not extensively detailed in the provided literature, the general findings for related compounds suggest that the isatin (B1672199) and thiosemicarbazone moieties play a critical role in forming hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the target protein.
For example, in a study of isatin–triazole based thiosemicarbazones, a derivative showed a high binding energy of −10.3 kcal/mol with PI3K, indicating strong binding potential. rsc.org Another study on isatin-3-thiosemicarbazone derivatives found that these molecules preferentially bind to the minor groove of DNA. ikprress.org These findings highlight the capability of the isatin-thiosemicarbazone scaffold to interact with significant biological macromolecules. The N-ethyl group in this compound would likely influence its steric and electronic properties, potentially altering its binding affinity and selectivity compared to other derivatives.
Table 1: Representative Molecular Docking Data for Isatin-Thiosemicarbazone Derivatives against Various Targets
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions |
| 4-nitro substituted bisthiosemicarbazone | Phosphoinositide 3-kinase (PI3K) | -10.3 | Not specified in abstract rsc.org |
| Isatin-3-thiosemicarbazone derivatives | DNA | Not specified in abstract ikprress.org | Minor groove binding ikprress.org |
| Isatin hybrids | Staphylococcus aureus protein (1JIJ) | Not specified in abstract nih.gov | Not specified in abstract nih.gov |
| Isatin hybrids | Escherichia coli protein (1T9U) | Not specified in abstract nih.gov | Not specified in abstract nih.gov |
| Isatin hybrids | Pseudomonas aeruginosa protein (2UV0) | Not specified in abstract nih.gov | Not specified in abstract nih.gov |
| Isatin hybrids | Acinetobacter baumannii protein (4HKG) | Not specified in abstract nih.gov | Not specified in abstract nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations provide valuable information about the geometric and electronic properties of a molecule, such as bond lengths, bond angles, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential. These parameters are instrumental in understanding the molecule's reactivity, stability, and potential interaction mechanisms.
For isatin-thiosemicarbazone derivatives, DFT studies have been employed to optimize their molecular geometries and to calculate various quantum chemical descriptors. rsc.orgresearchgate.net These calculations help in correlating the structural features of the compounds with their observed biological activities. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability.
DFT calculations on new 5-methylisatin-thiosemicarbazones have shown how different substituents affect the electronic properties and, consequently, the antioxidant activities of the compounds. researchgate.net Similarly, for this compound, DFT would allow for the precise calculation of its electronic properties, providing a theoretical basis for its reactivity and potential as a bioactive agent. The ethyl group at the N1 position of the isatin ring would influence the electron distribution across the molecule, which can be quantified by DFT.
Table 2: Key Parameters from DFT Calculations for Thiosemicarbazone Derivatives
| Parameter | Description | Relevance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability. |
| Mulliken Charges | Distribution of electron charge among the atoms | Provides insight into electrostatic interactions. |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and binding interactions. |
Molecular Dynamics Simulations to Understand Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the binding pose predicted by molecular docking, the conformational changes in the protein and ligand upon binding, and the detailed energetic contributions of various interactions.
While specific MD simulation studies focused solely on this compound were not identified in the provided search results, this technique is a standard and valuable tool for investigating the dynamic behavior of ligand-protein complexes. For a compound like this compound, an MD simulation would typically be performed after an initial docking study. The simulation would place the docked complex in a simulated physiological environment (water, ions) and calculate the trajectory of all atoms over a period of nanoseconds or even microseconds.
Analysis of the MD trajectory can reveal:
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein that may be important for binding.
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.
Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of the binding affinity.
Given the known biological activity of isatin-thiosemicarbazones, MD simulations would be a logical next step in the computational investigation of this compound to validate docking predictions and to gain a deeper understanding of its interaction with biological targets at an atomic level.
In Silico ADME Prediction and Analysis
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery. These computational models assess the pharmacokinetic profile of a compound, helping to identify potential liabilities early in the development process. These predictions are made based on the molecule's physicochemical properties.
For this compound, various ADME parameters can be predicted using a range of computational models and software. These predictions are crucial for evaluating its drug-likeness. Studies on related isatin hybrids have included ADME/T (Toxicity) calculations to understand the potential effects and reactions of these molecules within human metabolism. nih.gov
Key ADME parameters that can be predicted in silico include:
Lipophilicity (logP): Affects absorption and distribution.
Aqueous Solubility (logS): Influences absorption and formulation.
Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.
Blood-Brain Barrier (BBB) Penetration: Indicates potential for central nervous system activity.
Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness.
A study on newly designed imidazo[1,2-a]pyridine-3-carboxamides performed ADME and toxicity predictions, showing that promising compounds had zero violations of Lipinski's rules and high gastrointestinal absorption. nih.gov Similar analyses for this compound would provide valuable insights into its potential as an orally bioavailable drug candidate.
Table 3: Commonly Predicted In Silico ADME Properties
| Property | Description | Importance for Drug Development |
| Molecular Weight | The mass of a molecule. | Influences diffusion and transport across membranes. |
| logP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting absorption and distribution. |
| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | The number of electronegative atoms with lone pairs. | Influences solubility and receptor binding. |
| Polar Surface Area (PSA) | The surface sum over all polar atoms. | Correlates with drug transport properties, including intestinal absorption and BBB penetration. |
| Rotatable Bonds | The number of bonds that allow free rotation. | Influences conformational flexibility and oral bioavailability. |
Note: This table outlines the general ADME parameters predicted in silico. Specific predicted values for this compound would require dedicated calculations.
Chemoinformatics and Virtual Screening Approaches
Chemoinformatics involves the use of computational methods to analyze and manage chemical data. In drug discovery, it plays a vital role in identifying new hit compounds through virtual screening of large chemical libraries. Virtual screening can be either ligand-based or structure-based.
Ligand-based virtual screening relies on the knowledge of known active molecules. Techniques like similarity searching and pharmacophore modeling are used to identify new compounds with similar properties. A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity.
Structure-based virtual screening utilizes the 3D structure of the biological target, typically obtained from X-ray crystallography or NMR spectroscopy. Large compound databases are docked into the target's binding site, and compounds are ranked based on their predicted binding affinity.
The isatin-thiosemicarbazone scaffold has been the subject of such approaches. For example, a pharmacophore was developed for isatin-β-thiosemicarbazones with selective activity towards multidrug-resistant cells. nih.gov This pharmacophore model could be used to screen virtual libraries for new compounds with potentially similar activity profiles. Virtual screening, often combined with molecular docking and other computational methods, is a powerful strategy to identify novel inhibitors for various targets. nih.govnih.gov
For this compound, chemoinformatic tools can be used to compare its properties to those of known drugs and other bioactive compounds, assessing its novelty and potential for development. Furthermore, if a specific biological target for this compound is identified, structure-based virtual screening could be employed to discover other compounds that bind to the same target, potentially with improved properties. The integration of chemoinformatics and virtual screening accelerates the hit-to-lead optimization process in drug discovery.
Future Research Directions and Opportunities
Development of Novel Derivatized Analogues with Enhanced Specificity
The development of new analogues of N-Ethylisatin-beta-thiosemicarbazone is a primary research focus, aimed at improving target specificity and potency. The isatin-β-thiosemicarbazone structure offers multiple points for chemical modification, including the isatin (B1672199) ring and the thiosemicarbazone side chain. acs.org
Research into structure-activity relationships (SAR) has revealed that the core isatin structure is crucial for certain selective activities, such as targeting multidrug-resistant (MDR) cancer cells. nih.gov Studies have shown that introducing substitutions on the isatin ring can significantly modulate biological activity. For instance, the addition of electron-withdrawing groups, such as halogens, may enhance selectivity. nih.gov Conversely, adding bulky groups to the isatin moiety can increase general cytotoxicity while diminishing selective activity. nih.gov
Systematic modification of the N-ethyl group on the isatin ring is another key area of exploration. While 1-ethylisatin β-thiosemicarbazone has demonstrated high antiviral activity, other N-alkyl substitutions have also been investigated. nih.govjournaljpri.com The projection of the thiosemicarbazone side chain relative to the isatin ring's nitrogen is critical; the alpha-thiosemicarbazone isomer, for example, was found to be inactive. nih.govcapes.gov.br
Furthermore, modifications at the N4 position of the thiosemicarbazone moiety are vital. Aromatic and hydrophobic features at this position have been highlighted as important for activity against P-glycoprotein (P-gp) expressing, multidrug-resistant cells. nih.govreactionbiology.com The synthesis of a range of analogues with diverse substitutions on both the isatin and a terminal phenyl ring is a continuing strategy to discover compounds with optimal selectivity. nih.gov
Table 1: Structure-Activity Relationship (SAR) Insights for Isatin-β-thiosemicarbazone Analogues This table is interactive. You can sort and filter the data.
| Modification Site | Modification Type | Observed Effect on Activity | Reference |
|---|---|---|---|
| Isatin Ring | Substitution with electron-withdrawing groups (e.g., halogens) | May enhance selectivity for MDR1-expressing cells | nih.gov |
| Isatin Ring | Introduction of bulky steric groups | Appears to improve general cytotoxicity but can lead to loss of MDR1-selective activity | nih.gov |
| Isatin Ring Nitrogen (Position 1) | Ethyl substitution | High antiviral activity (286% relative to unsubstituted) | nih.govcapes.gov.br |
| Isatin Ring Nitrogen (Position 1) | Other alkyl substitutions | Generally leads to reduction or loss of antiviral activity compared to ethyl | nih.govjournaljpri.com |
| Thiosemicarbazone Moiety | N4 position substitution with aromatic/hydrophobic groups | Important for MDR1-selective activity | nih.govreactionbiology.com |
| Thiosemicarbazone Moiety | General side-chain modifications | Most modifications lead to a reduction or loss of antiviral activity | nih.gov |
| Isomerism | α-thiosemicarbazone vs. β-thiosemicarbazone | The α-isomer was found to be inactive, highlighting the importance of side-chain projection | nih.govcapes.gov.br |
Exploration of this compound in Combination Research Strategies (Preclinical)
The potential of this compound is not limited to its use as a standalone agent. Preclinical studies are exploring its efficacy in combination with established therapeutic drugs, a strategy designed to enhance therapeutic outcomes, overcome drug resistance, and potentially reduce toxicity by using lower concentrations of each agent. nih.gov
A significant area of investigation is the synergistic effect of thiosemicarbazones with anthracyclines, a class of potent anticancer drugs. Research has shown that thiosemicarbazones can act synergistically with these agents to downregulate the expression of checkpoint kinase 1 (CHEK1) and induce DNA damage in cancer cells. nih.gov This suggests a mechanism that could be effective regardless of the cancer cells' P-gp status, a common cause of resistance to anthracyclines. nih.gov
While direct preclinical studies on this compound in combination therapies are emerging, related compounds provide a strong rationale for this approach. For example, a phase I clinical trial has evaluated 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) in combination with gemcitabine (B846) for patients with advanced cancer. nih.gov Such studies on other thiosemicarbazones pave the way for investigating this compound in similar preclinical combination strategies against various malignancies.
Investigation of Advanced Delivery Systems at a Conceptual Research Level
A significant challenge for many thiosemicarbazone compounds, including this compound, is their characteristically poor aqueous solubility. nih.gov This can limit their bioavailability and therapeutic application. Consequently, research at a conceptual and early preclinical level is focused on developing advanced delivery systems to overcome these limitations. scirp.orgmedmedchem.com
Several modern drug delivery platforms are being explored, including nanoparticles, liposomes, and polymer-based systems. medmedchem.com These technologies aim to improve drug solubility, stability, and targeted delivery to specific tissues or cells, thereby enhancing efficacy and minimizing off-target effects. scirp.org
Specific examples within the isatin-thiosemicarbazone class include:
Chitosan Functionalization : Isatin-based thiosemicarbazones have been functionalized with chitosan, a biocompatible polymer. nih.govresearchgate.net This approach not only serves as a delivery vehicle but has also been shown to enhance in vitro anticancer activity. nih.gov
Nanoparticle Conjugation : In one study, thiosemicarbazone was conjugated to iron oxide nanoparticles. nih.gov This complex was effective against lung cancer cells, demonstrating the potential of nanoparticles to deliver these compounds and the ability of thiosemicarbazones to chelate iron, which may contribute to their anticancer mechanism. nih.gov
Cyclodextrins : Cyclodextrins are another class of delivery vehicles known for their ability to encapsulate hydrophobic drugs, improving their solubility and stability. scirp.org
These examples provide a strong conceptual basis for applying similar advanced delivery strategies to this compound to enhance its pharmaceutical properties.
Emerging Therapeutic Areas for Isatin-Thiosemicarbazones in Research
The isatin-thiosemicarbazone scaffold is recognized for its versatile bioactivities, leading to research across multiple therapeutic areas beyond its historically known antiviral properties. rsc.org
Table 2: Investigated Therapeutic Areas for Isatin-Thiosemicarbazones This table is interactive. You can sort and filter the data.
| Therapeutic Area | Specific Target/Application | Key Research Findings | Reference |
|---|---|---|---|
| Anticancer | Multidrug-Resistant (MDR) Cancers | Selectively kill cells expressing P-glycoprotein (P-gp). | nih.gov |
| Leukemia, Pancreatic, Breast, Lung Cancers | Broad clinical antitumor spectrum has been noted for the thiosemicarbazone class. | rsc.org | |
| Colon, Liver, Breast Cancer Cell Lines | Bis-isatins and isatin-triazole hybrids show antiproliferative activity. | rsc.orgnih.gov | |
| Metal Chelation | Activity is often linked to the ability to interact with metal ions like iron and copper, inhibiting enzymes like ribonucleotide reductase. | nih.govnih.gov | |
| Antiviral | Poxviruses (Smallpox, Vaccinia, Cowpox) | The derivative Methisazone was effective as a prophylaxis against smallpox. Combinatorial libraries have yielded potent anti-poxvirus agents. | acs.orgnih.govnih.gov |
| Herpes Simplex Virus (HSV-1, HSV-2) | Derivatives show significant and selective antiherpetic activity with low cytotoxicity. | nih.gov | |
| Flaviviruses (JEV, WNV) | An N-methylisatin-β-thiosemicarbazone derivative (SCH 16) completely inhibited JEV and WNV replication in vitro and in vivo. | nih.gov | |
| Human Immunodeficiency Virus (HIV) | Some isatin-thiosemicarbazone derivatives have shown inhibitory activity against HIV replication. | nih.govnih.gov | |
| Antimicrobial | Antibacterial and Antifungal | Derivatives have demonstrated notable activity against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. | journaljpri.comnih.gov |
| Antimycobacterial | Fluorinated derivatives have shown high activity against Mycobacterium bovis BCG, a surrogate for M. tuberculosis. | nih.gov |
This broad spectrum of activity underscores the potential of this compound and its analogues to be developed for a wide range of diseases.
Integration of Omics Technologies (Genomics, Proteomics) in Mechanistic Studies
To fully understand and optimize the therapeutic potential of this compound, modern "omics" technologies are being integrated into mechanistic studies. These approaches provide a system-wide view of the molecular interactions of the compound within a biological system.
Computational Modeling (In Silico Proteomics/Genomics) : Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are being used to delineate the structural features required for cytotoxicity and selectivity. nih.govreactionbiology.com These computational models can effectively predict the activity of untested thiosemicarbazones, guiding the pre-synthetic design of new, more potent analogues. nih.gov Molecular docking studies are also employed to explore the inhibitory potential of these compounds against specific protein targets, such as phosphoinositide 3-kinase (PI3K), a key enzyme in cancer cell signaling. rsc.orgrsc.org
Genomics and Transcriptomics : Research has begun to explore how these compounds affect gene expression. For instance, an iron oxide nanoparticle-thiosemicarbazone conjugate was found to increase the gene expression of a specific microRNA (let-7c) in lung cancer cells. nih.gov Spectroscopic and viscosity studies have also investigated the direct interaction of isatin-β-thiosemicarbazone with calf thymus DNA, suggesting an intercalation mechanism that can affect DNA structure and function. nih.gov
Proteomics : The mechanism of action for many thiosemicarbazones involves interaction with proteins, particularly metal-containing enzymes like ribonucleotide reductase. nih.gov Future proteomics studies could identify the full spectrum of protein targets for this compound, further elucidating its mechanism of action and identifying potential biomarkers for its activity.
The integration of these omics technologies is crucial for moving beyond traditional SAR studies to a more holistic understanding of how this compound functions at a molecular level, paving the way for more rational drug design and development.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-ethylisatin-beta-thiosemicarbazone, and how can purity be optimized?
- Answer : The compound is synthesized via condensation of N-ethylisatin with thiosemicarbazide in ethanol under reflux with catalytic glacial acetic acid. Key steps include equimolar reactant ratios, reflux duration (typically 2–4 hours), and purification by recrystallization. Thin-layer chromatography (TLC) using silica plates and UV detection ensures purity, while structural validation employs IR (C=S and N-H stretches at ~1250 cm⁻¹ and ~3200 cm⁻¹) and NMR (aromatic proton signals at δ 7.2–8.1 ppm and thiosemicarbazone NH peaks at δ 10–12 ppm) . For improved yields, solvent choice (e.g., ethanol vs. methanol) and acid catalyst concentration (1–2% acetic acid) should be optimized .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Answer : Multimodal characterization is essential:
- TLC : Monitors reaction progress and purity using UV-active spots.
- Melting Point : Consistency with literature values (e.g., 210–215°C) indicates purity.
- IR Spectroscopy : Confirms thiosemicarbazone formation via C=S (1250 cm⁻¹) and NH (3200 cm⁻¹) stretches.
- NMR : ¹H NMR identifies aromatic protons and hydrazone NH protons, while ¹³C NMR verifies thiocarbonyl (~180 ppm) and imine (~150 ppm) carbons.
- HPLC-MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 221) and quantifies impurities .
Advanced Research Questions
Q. How do structural modifications influence the antiviral activity of this compound?
- Answer : The compound’s activity against vaccinia virus is highly structure-dependent. Substitutions at the isatin N-ethyl group or thiosemicarbazone chain alter solubility and binding. For example:
- N-Alkylation : 1-Ethyl substitution enhances lipophilicity, improving blood-brain barrier penetration in murine models .
- Thiosemicarbazone Modifications : Bulky substituents (e.g., aryl groups) reduce activity due to steric hindrance at viral ribonucleotide reductase (RR) binding sites .
- Tautomerism : The thione-thiol tautomeric equilibrium affects metal chelation, critical for antiviral mechanisms .
Q. What methodological approaches resolve contradictions between in vitro and in vivo efficacy data?
- Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or model-specific limitations:
- Dose Timing : In vaccinia-infected mice, pre-infection dosing (72 hours prior) achieves 80–100% survival via prophylactic virostatic action, whereas post-infection efficacy depends on viral load .
- Cell Line Selection : Use primary macrophages (e.g., J774) instead of immortalized lines to mimic in vivo immune responses .
- ADMET Profiling : SwissADME predicts poor bioavailability (e.g., high logP >3) as a cause of in vitro-in vivo disconnect .
Q. How can researchers design experiments to evaluate this compound’s dual antiviral and antitumor mechanisms?
- Answer : Focus on shared molecular targets:
- Ribonucleotide Reductase (RR) Inhibition : Measure dNTP depletion via HPLC in virus-infected vs. tumor cells .
- ROS Induction : Use DCFH-DA fluorescence assays to quantify reactive oxygen species (ROS) in treated cells .
- Combination Studies : Pair with doxorubicin to assess synergy via Chou-Talalay analysis, noting P-glycoprotein (P-gp) inhibition potential .
Q. What computational strategies predict the ADMET profile of this compound derivatives?
- Answer :
- SwissADME : Predicts logP (lipophilicity), gastrointestinal absorption, and CYP450 interactions. For example, derivatives with logP <3 show higher CNS permeability .
- pkCSM : Estimates renal clearance and toxicity (e.g., AMES mutagenicity risk). Substituents like methoxy groups reduce hepatotoxicity .
- Molecular Dynamics : Simulates binding to human serum albumin to predict plasma half-life .
Contradictions and Limitations in Current Research
- Clinical vs. Preclinical Efficacy : While this compound showed 100% survival in mice, human trials (e.g., eczema vaccinatum) reported toxicity and no therapeutic benefit, possibly due to immune response differences .
- Antibacterial vs. Antiviral SAR : Structural features optimal for antiviral activity (e.g., N-ethyl group) may reduce antibacterial potency, necessitating divergent derivative libraries .
Methodological Recommendations
- Synthetic Optimization : Replace ethanol with DMF for derivatives with poor solubility .
- In Silico-Experimental Integration : Use CoMFA models to prioritize derivatives for synthesis .
- Data Reproducibility : Adopt standardized protocols (e.g., OECD guidelines) for cytotoxicity assays to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
